O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 is a deuterium-labeled compound used in organic synthesis. It is a derivative of O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol, where the hydrogen atoms are replaced with deuterium. This compound is valuable in various research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, environmental pollutant detection, and clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 involves the reaction of tert-butyldimethylsilyl chloride with 2-methyl-but-1-en-4-ol in the presence of a base such as imidazole. The reaction is typically carried out in an anhydrous solvent like dichloromethane or acetonitrile at room temperature. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) for silyl group removal.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 has numerous applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the synthesis of complex organic molecules and as a standard for environmental pollutant detection
Mechanism of Action
The mechanism of action of O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a unique signature that can be detected using various analytical techniques. This allows researchers to track the compound’s distribution and transformation in different systems, providing insights into metabolic pathways and reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol: The non-deuterated version of the compound.
tert-Butyldimethylsilyl ethers: A class of compounds with similar silyl protecting groups.
Deuterated alcohols: Other alcohols labeled with deuterium for similar research applications.
Uniqueness
O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying complex biochemical and chemical processes. Its stability and reactivity make it a valuable tool in various research fields .
Biological Activity
O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4, commonly referred to as OTBD-d4, is a specialized organosilicon compound notable for its unique structural features, including a tert-butyldimethylsilyl (TBDMS) protecting group and the presence of deuterium isotopes. This compound is primarily utilized in organic synthesis and has potential applications in biological research due to its isotopic labeling, which aids in tracing metabolic pathways and understanding biochemical processes.
Chemical Structure and Properties
OTBD-d4 has the molecular formula C11H24O1Si and a molar mass of approximately 202.41 g/mol. The compound features a double bond and an alcohol functional group, contributing to its reactivity. The deuterium labeling (indicated by "d4") allows for enhanced tracking in various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy.
Property | Value |
---|---|
Molecular Formula | C11H24OSi |
Molar Mass | 202.41 g/mol |
CAS Number | 1801342-75-5 |
Biological Activity Overview
While specific biological activity data for OTBD-d4 is limited, compounds with similar structures often exhibit significant biological properties. Organosilicon compounds have been studied for their antimicrobial , antifungal , and anticancer activities. The presence of the TBDMS group allows for selective modifications that may enhance biological interactions.
The mechanism of action of OTBD-d4 involves its role as a stable isotope-labeled compound. The deuterium atoms provide a unique signature detectable by various analytical techniques, allowing researchers to track the compound’s distribution and transformation in biological systems. This tracking can yield insights into metabolic pathways and enzyme functions, making it valuable for biochemical studies.
Applications in Scientific Research
OTBD-d4 finds numerous applications across different fields:
- Organic Chemistry : Used as a reference standard in NMR spectroscopy to study reaction mechanisms.
- Biology : Employed in metabolic studies to trace biochemical pathways.
- Medicine : Utilized in developing diagnostic tools and imaging agents.
- Environmental Science : Applied in detecting environmental pollutants.
Comparative Analysis with Similar Compounds
To better understand the potential of OTBD-d4, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(Z)-4-(tert-butyldimethylsilyl)oxybut-2-en-1-ol | Similar silyl ether | Lacks deuterium |
2-Methylbutanediol | C5H12O2 | Alcohol group without silyl protection |
3-Hydroxybutene | C4H8O | Unprotected alcohol; less sterically hindered |
Case Studies and Research Findings
Research on similar organosilicon compounds indicates their potential in various therapeutic applications:
- Antimicrobial Activity : Studies have shown that organosilicon compounds can exhibit significant antimicrobial properties, suggesting that OTBD-d4 may also possess such activities.
- Metabolic Pathway Tracing : The use of deuterated compounds like OTBD-d4 has been pivotal in tracing metabolic pathways in vivo, providing insights into enzyme functionalities and interactions within biological systems.
- Synthetic Applications : The TBDMS group allows for the selective protection of hydroxyl groups, facilitating complex organic syntheses that may lead to biologically active derivatives.
Properties
IUPAC Name |
tert-butyl-(4,4-dideuterio-3-methylbut-3-enoxy)-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24OSi/c1-10(2)8-9-12-13(6,7)11(3,4)5/h1,8-9H2,2-7H3/i1D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMSJBDSCVYIKA-DICFDUPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C)CCO[Si](C)(C)C(C)(C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.